ADenosine-5'-diphosphate dilithium salt
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Overview
Description
Adenosine-5’-diphosphate dilithium salt is a chemical compound that plays a crucial role in various biochemical processes. It is a derivative of adenosine diphosphate (ADP), which is involved in energy transfer within cells. This compound is particularly significant in the study of cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine-5’-diphosphate dilithium salt can be synthesized through several methods. One common approach involves the phosphorylation of adenosine monophosphate (AMP) using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediates.
Industrial Production Methods
In industrial settings, the production of adenosine-5’-diphosphate dilithium salt often involves enzymatic synthesis. Enzymes such as adenylate kinase can catalyze the conversion of AMP to ADP, which is then treated with lithium salts to form the dilithium salt. This method is advantageous due to its high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Adenosine-5’-diphosphate dilithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine-5’-triphosphate (ATP) in the presence of suitable oxidizing agents.
Reduction: Reduction reactions can convert it back to AMP.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions.
Major Products
Oxidation: Adenosine-5’-triphosphate (ATP)
Reduction: Adenosine monophosphate (AMP)
Substitution: Various nucleoside diphosphate derivatives
Scientific Research Applications
Adenosine-5’-diphosphate dilithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: It plays a role in cellular energy metabolism and is used in studies involving cellular respiration and energy transfer.
Medicine: It is involved in research related to platelet aggregation and blood clotting, as ADP is a known platelet activator.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of adenosine-5’-diphosphate dilithium salt involves its role as an energy carrier. It participates in the transfer of phosphate groups, which is essential for the production and utilization of ATP. The compound interacts with various enzymes, including adenylate kinase and ATP synthase, to facilitate these processes. It also binds to purinergic receptors on cell surfaces, influencing cellular signaling pathways.
Comparison with Similar Compounds
Adenosine-5’-diphosphate dilithium salt can be compared with other similar compounds such as:
Adenosine-5’-triphosphate (ATP): ATP is the primary energy carrier in cells, while ADP is a precursor in its synthesis.
Adenosine monophosphate (AMP): AMP is a lower-energy form that can be phosphorylated to form ADP.
Adenosine-5’-diphosphate sodium salt: This compound is similar in structure but contains sodium ions instead of lithium.
The uniqueness of adenosine-5’-diphosphate dilithium salt lies in its specific interactions with lithium ions, which can influence its biochemical properties and applications.
Properties
Molecular Formula |
C10H13Li2N5O10P2 |
---|---|
Molecular Weight |
439.1 g/mol |
IUPAC Name |
dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
YCWSTXGQZUYBEW-IDIVVRGQSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
Canonical SMILES |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
Origin of Product |
United States |
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